Spiro[2.5]octan-4-one
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Overview
Description
Spiro[2.5]octan-4-one is an organic compound characterized by a unique spirocyclic structure, where two rings share a single common atom. This compound is part of the broader class of spiro compounds, which are known for their distinct three-dimensional configurations. The spirocyclic structure imparts unique chemical and physical properties, making this compound a subject of interest in various fields of research.
Mechanism of Action
Target of Action
The specific targets of Spiro[2Compounds with a cyclopropyl group, which is a structural feature in many spiro compounds, have demonstrated antifungal, antibacterial, antiviral, and some enzyme inhibition activities .
Mode of Action
The mode of action of Spiro[2It’s worth noting that spiro compounds have been studied for their interaction with hydrogen peroxide catalyzed by manganese complexes bearing aminopyridine tetradentate ligands . This suggests that Spiro[2.5]octan-4-one might interact with its targets through similar mechanisms.
Biochemical Pathways
The specific biochemical pathways influenced by Spiro[2The oxygenation of the cyclopropane-containing mechanistic probes in spiro compounds has been studied . This process involves the initial hydrogen atom transfer-based C-H bond cleavage step, suggesting that this compound might affect similar biochemical pathways.
Result of Action
The specific molecular and cellular effects of Spiro[2The synthesis of spiro compounds has been reported to proceed smoothly in high yields under mild conditions , suggesting that this compound might have similar properties.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Spiro[2The synthesis of spiro compounds has been reported to proceed smoothly under mild conditions , suggesting that this compound might also be stable under similar conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[2.5]octan-4-one typically involves cyclization reactions. One common method is the cyclopropanation of 1,1-bis-(bromomethyl)cyclohexane, which forms the spirocyclic structure under specific conditions . Another approach involves the use of para-quinone methides in a one-pot reaction, which proceeds smoothly under mild conditions without the use of metals .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of spiro compound synthesis, such as cyclization and cyclopropanation, are likely employed. These methods are scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Spiro[2.5]octan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and alcohols.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The spirocyclic structure allows for substitution reactions at various positions on the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various substituted spirocyclic compounds, alcohols, and ketones, depending on the specific reagents and conditions used.
Scientific Research Applications
Spiro[2.5]octan-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and is used in the study of reaction mechanisms and stereochemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Spiro[4.5]decane: Another spirocyclic compound with a larger ring system.
Spiro[3.4]octane: A smaller spirocyclic compound with different ring sizes.
Spiro[5.5]undecane: A spiro compound with an even larger ring system.
Uniqueness: Spiro[2.5]octan-4-one is unique due to its specific ring size and the presence of a ketone group, which imparts distinct reactivity and properties. Compared to other spirocyclic compounds, it offers a balance of ring strain and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
spiro[2.5]octan-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-7-3-1-2-4-8(7)5-6-8/h1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVHIUUQNKYWFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC2)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2205-98-3 |
Source
|
Record name | spiro[2.5]octan-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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